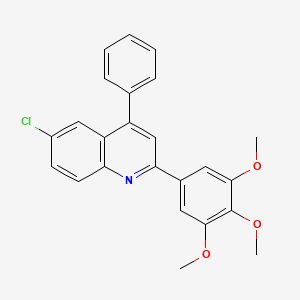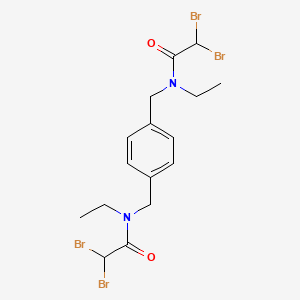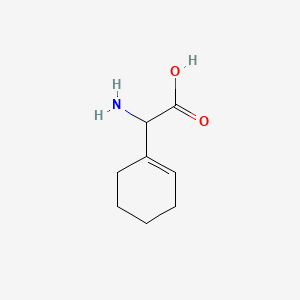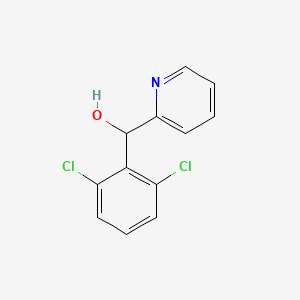
N-Deacetyl-1,2,3-demethylisocolchiceine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Deacetyl-1,2,3-demethylisocolchiceine is a chemical compound known for its unique structure and properties It is a derivative of colchicine, a well-known alkaloid extracted from plants of the genus Colchicum
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Deacetyl-1,2,3-demethylisocolchiceine involves multiple steps, starting from colchicine. The process typically includes deacetylation and demethylation reactions. Specific reagents and conditions used in these reactions include:
Deacetylation: This step involves the removal of acetyl groups from colchicine. Common reagents include strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) under reflux conditions.
Demethylation: This step involves the removal of methyl groups. Reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) are often used under controlled temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-Deacetyl-1,2,3-demethylisocolchiceine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols.
科学研究应用
N-Deacetyl-1,2,3-demethylisocolchiceine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its effects on cellular processes, particularly its interaction with microtubules.
Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as cancer and gout.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
作用机制
The mechanism of action of N-Deacetyl-1,2,3-demethylisocolchiceine involves its interaction with tubulin, a protein that is a key component of the cytoskeleton. By binding to tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of colchicine, but with potentially different pharmacokinetic and pharmacodynamic properties.
相似化合物的比较
N-Deacetyl-1,2,3-demethylisocolchiceine is similar to other colchicine derivatives, such as:
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
N-Deacetyl-N-formylcolchicine: Another derivative with similar biological activities.
Demecolcine: A derivative with lower toxicity and used in cancer treatment.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
属性
CAS 编号 |
134568-35-7 |
|---|---|
分子式 |
C16H15NO5 |
分子量 |
301.29 g/mol |
IUPAC 名称 |
(7S)-7-amino-1,2,3,10-tetrahydroxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C16H15NO5/c17-10-3-1-7-5-13(20)15(21)16(22)14(7)8-2-4-11(18)12(19)6-9(8)10/h2,4-6,10,20-22H,1,3,17H2,(H,18,19)/t10-/m0/s1 |
InChI 键 |
MNJZTCDGAVEFIT-JTQLQIEISA-N |
手性 SMILES |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3[C@H]1N)O)O)O)O |
规范 SMILES |
C1CC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C3C1N)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


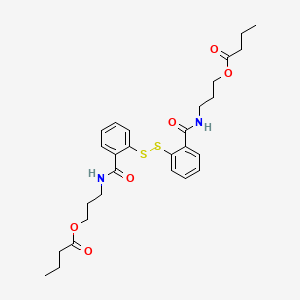
![6-Benzyl-7H-benzo[de]anthracen-7-one](/img/structure/B12801358.png)

![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

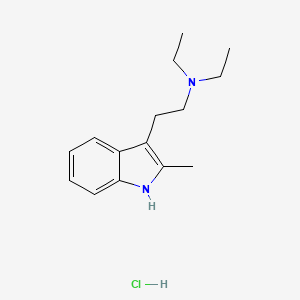
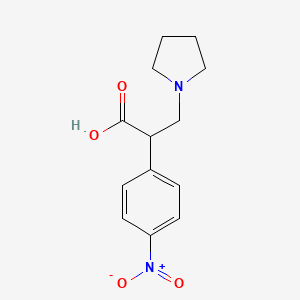
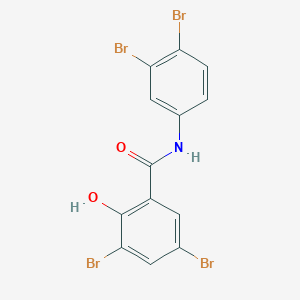
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
